Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 427878-69-1
VCID: VC2223383
InChI: InChI=1S/C11H16N2O4/c1-4-16-10(14)8-6-13(12)9(7(8)3)11(15)17-5-2/h6H,4-5,12H2,1-3H3
SMILES: CCOC(=O)C1=CN(C(=C1C)C(=O)OCC)N
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

CAS No.: 427878-69-1

Cat. No.: VC2223383

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate - 427878-69-1

Specification

CAS No. 427878-69-1
Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
IUPAC Name diethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate
Standard InChI InChI=1S/C11H16N2O4/c1-4-16-10(14)8-6-13(12)9(7(8)3)11(15)17-5-2/h6H,4-5,12H2,1-3H3
Standard InChI Key WADSUPVZUARTPO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C(=C1C)C(=O)OCC)N
Canonical SMILES CCOC(=O)C1=CN(C(=C1C)C(=O)OCC)N

Introduction

Physical and Chemical Properties

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate possesses distinctive physical and chemical properties that are fundamental to understanding its behavior in various applications. The compound features a pyrrole ring core with specific functional groups attached at strategic positions. The amino group at position 1, methyl group at position 3, and two carboxylate groups at positions 2 and 4 contribute to its unique reactivity profile and potential interactions with biological systems .

The key physicochemical properties of the compound are summarized in the following table:

PropertyValue
Chemical NameDiethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
CAS Number427878-69-1
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
AppearanceWhite solid (typical for similar pyrrole derivatives)
Product FamilyBioactive Small Molecules

The compound's structure contains several key features that determine its chemical behavior. The presence of two ester groups (carboxylates) makes it susceptible to hydrolysis under appropriate conditions. The amino group at the nitrogen position of the pyrrole ring is a potential site for further functionalization through various chemical reactions . These structural characteristics contribute to the compound's versatility as a building block in organic synthesis.

Structural Comparison with Related Compounds

To better understand the unique features of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate, it is helpful to compare it with similar compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylateC11H16N2O4240.26427878-69-1Reference compound
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylateC13H20N2O4268.31651744-39-7Contains isopropyl instead of methyl at position 3
1-Amino-3-methylpyrrole-2,4-dicarboxylic acid dimethyl esterC9H12N2O4212.2310431-26-6Contains methyl esters instead of ethyl esters
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylateC10H14N2O4226.23853058-40-9Amino group at position 3 instead of position 1

This comparison highlights the structural diversity within this family of compounds and demonstrates how slight modifications to the core structure can result in distinct molecules with potentially different properties and applications .

Applications and Research

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate has several significant applications across different scientific disciplines, demonstrating its versatility and importance in chemical and biological research.

Applications in Organic Chemistry

In organic chemistry, Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its structure, featuring multiple functional groups, provides various sites for further chemical transformations. The compound can be used in:

  • Synthesis of trisubstituted pyrroles such as diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate and diethyl 1-benzoyloxyrmethyl-3,4-pyrroledicarboxylate

  • Reactions with various aliphatic and (hetero)aromatic primary amines to produce a series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates with yields ranging from 14% to 93%

  • As an intermediate in the development of more complex heterocyclic systems with potential pharmaceutical applications

These applications highlight the compound's importance as a versatile synthetic intermediate in the preparation of structurally diverse pyrrole derivatives.

Applications in Material Science

In material science, Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate has been utilized in the preparation of specialized materials with unique properties:

  • Development of pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain

  • Potential applications in smart materials and sensors based on pyrrole derivatives

  • Contribution to advanced material systems with controlled physical and chemical properties

These applications demonstrate the compound's potential beyond traditional organic synthesis, extending into functional materials with technological relevance.

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